molecular formula C7H9OPS B14662686 Phosphinothioic acid, methylphenyl- CAS No. 38607-73-7

Phosphinothioic acid, methylphenyl-

Cat. No.: B14662686
CAS No.: 38607-73-7
M. Wt: 172.19 g/mol
InChI Key: YJQSLWZHGBMMFJ-UHFFFAOYSA-N
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Description

Its structure enables unique stereochemical properties, making it valuable in asymmetric synthesis and analytical chemistry. Notably, it serves as a chiral solvating agent in ³¹P and ¹H NMR spectroscopy to differentiate enantiomers of phosphorus-containing compounds, such as phosphonic and phosphinic acid derivatives . Unlike carboxylic or sulfonic acids, the chiral environment of phosphinothioic acids arises directly from the phosphorus center, enhancing their enantioselective recognition capabilities .

Properties

CAS No.

38607-73-7

Molecular Formula

C7H9OPS

Molecular Weight

172.19 g/mol

IUPAC Name

hydroxy-methyl-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H9OPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,10)

InChI Key

YJQSLWZHGBMMFJ-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphinothioic acid, methylphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organomagnesium reagents (Grignard reagents). For instance, the interaction of chlorophosphines with methylmagnesium bromide can yield the desired phosphinothioic acid .

Industrial Production Methods: In industrial settings, the production of phosphinothioic acid, methylphenyl- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Phosphinothioic acid, methylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acids .

Scientific Research Applications

Phosphinothioic acid, methylphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphinothioic acid, methylphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The P-S bond plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Crystallographic and Spectroscopic Properties

  • Crystallography: tert-Butyl-(4-methoxyphenyl)phosphinothioic acid enantiomers (Sp and Rp) crystallize in monoclinic systems with two independent monomers per asymmetric unit, while the racemic form (rac) adopts a single monomer configuration (space group C2/c). These structural differences highlight how substituents dictate crystal lattice organization .
  • NMR Applications: Methylphenylphosphinothioic acid enables precise ee determination via ³¹P NMR due to its distinct phosphorus chemical shift perturbations in diastereomeric environments .

Industrial and Environmental Profiles

  • Extraction Agents: P,P-Bis(2,4,4-trimethylpentyl)phosphinothioic acid (Cyanex 302) is used in metal extraction, leveraging its thiophosphinic moiety for selective ion binding. Methylphenyl derivatives lack industrial-scale applications but are niche analytical tools .
  • Safety and Environmental Impact: Phosphoric acid esters (e.g., bis(methylphenyl) phenyl ester) share structural motifs with phosphinothioic acids but exhibit different toxicity profiles. Limited data exist for methylphenylphosphinothioic acid, but analogous compounds suggest moderate environmental persistence .

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